molecular formula C11H13ClN2O2 B7855993 Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate

Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate

Cat. No. B7855993
M. Wt: 240.68 g/mol
InChI Key: JHOCJALLQHWBON-UVTDQMKNSA-N
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Description

Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structure Analysis and Chemical Behavior

Ethyl 2-chloro-2-(2-(o-tolyl)hydrazono)acetate and similar compounds have been extensively studied for their structural properties and chemical behaviors. For instance, Levenets et al. (2013) investigated the structure of ethyl 3-(4-tolyl)hydrazono-2,4-dioxopentanoates, revealing insights into their chemical formation and structural characteristics (Levenets, Koz’minykh, & Tolstikova, 2013).

2. Mechanisms in Chemical Switches

The compound's mechanism in chemical switches is another area of research. Deneva et al. (2020) explored the E/Z switching mechanism of a similar rotary switch, ethyl-2-(2-(quinolin-8-yl)hydrazono)-2-(pyridin-2-yl)acetate, using advanced spectroscopic and quantum-chemical calculations (Deneva et al., 2020).

3. Applications in Organic Synthesis

Compounds like this compound are crucial in organic synthesis. Al-Mousawi and El-Apasery (2012) demonstrated their role in the formation of nicotinate and pyrido[3,2-c]cinnolines derivatives through condensation reactions (Al-Mousawi & El-Apasery, 2012).

4. Silver(I) Complexes Synthesis

The synthesis of silver(I) complexes using hydrazone ligands derived from similar compounds has been reported by Poornima et al. (2019). These complexes have potential applications in cytotoxic agents, highlighting the compound's significance in medicinal chemistry (Poornima et al., 2019).

5. Design of Pyrazolo[3,4-d]pyridazines

In the field of heterocyclic chemistry, Matiichuk, Potopnyk, and Obushak (2008) have utilized derivatives of this compound for the molecular design of pyrazolo[3,4-d]pyridazines, a class of compounds with significant pharmaceutical potential (Matiichuk, Potopnyk, & Obushak, 2008).

6. Chemosensor Development

This compound derivatives have been used in the development of chemosensors. Meng et al. (2018) synthesized a sensitive and selective fluorescent chemosensor for Pb2+ detection, demonstrating the compound's application in environmental monitoring (Meng et al., 2018).

7. X-ray Powder Diffraction Studies

Wang et al. (2016) provided X-ray powder diffraction data for a closely related compound, Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, which is essential for understanding the crystalline structure of these types of compounds (Wang et al., 2016).

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOCJALLQHWBON-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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